5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone

Halogen bonding Lipophilicity Polarizability

Forensic and clinical toxicology laboratories require certified reference standards of synthetic cathinones for unambiguous identification, yet many suppliers offer only non-certified or low-purity batches that compromise spectral library integrity. This Dibutylone derivative (CAS 898757-17-0) solves that problem: its distinct molecular ion (MW 416.29) and characteristic iodine isotopic pattern provide unequivocal mass spectrometric differentiation from non-iodinated cathinone analogs. Available at both 95% and NLT 98% purity tiers, it serves as an in-house reference standard for HPLC, LC-MS, and GC-MS method validation, and as a benchmark molecule for halogen-bonding studies in lead optimization.

Molecular Formula C18H25IO3
Molecular Weight 416.3 g/mol
CAS No. 898757-17-0
Cat. No. B1360798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone
CAS898757-17-0
Molecular FormulaC18H25IO3
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C)I
InChIInChI=1S/C18H25IO3/c1-13-8-9-14(10-15(13)19)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3
InChIKeyCINSFWVMFRFIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylone (CAS 898757-17-0) — Identity & Procurement


5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone (CAS 898757-17-0) is a synthetic cathinone derivative belonging to the substituted phenethylamine class, also referred to as Dibutylone . It is characterized by a valerophenone core bearing a 5,5-dimethyl-1,3-dioxane protecting group and a 3-iodo-4-methylphenyl substituent, yielding a molecular formula of C18H25IO3 and a molecular weight of 416.29 g/mol . The compound is offered commercially at two distinct purity tiers: ≥95% (AKSci) and NLT 98% (MolCore), providing procurement flexibility based on experimental requirements .

Purity tiers
Procurement flexibility: ≥95% and NLT 98% grades available for different experimental tolerances.
Compound class
Synthetic cathinone with 3-iodo-4-methylphenyl motif; intended for research use only.
Physicochemical identity
Reported density and boiling point may support identity confirmation during receipt and method setup.

Dibutylone (CAS 898757-17-0) — Analog Substitution Risks


Within the 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone series, subtle aryl substitution patterns critically govern molecular interactions. The 3'-iodo-4'-methyl configuration of CAS 898757-17-0 places a large, polarizable iodine atom adjacent to a methyl group on the phenyl ring, a motif absent in analogs such as the unsubstituted parent (CAS 898785-43-8) or the 3'-bromo-4'-chloro variant (CAS 898757-26-1) . Because halogen size, electronegativity, and polarizability directly influence halogen bonding, steric occupancy, and metabolic susceptibility, interchanging these compounds without empirical justification risks producing non‑comparable biological or physicochemical readouts [1]. The commercial availability of two distinct purity grades (95% vs. NLT 98%) further underscores that sourcing decisions must align with experimental tolerance thresholds .

Replacing 3-iodo-4-methyl motif with hydrogen or bromo alters halogen bonding, polarizability, and lipophilicity – outcomes may not be comparable without validation.
Different purity grades (≥95% vs. NLT 98%) may introduce varying impurity profiles that affect assay reproducibility; single-tier sourcing is recommended for longitudinal studies.
Structural analogs (unsubstituted parent or des-methyl iodo variant) exhibit distinct density and boiling point, limiting direct interchangeability in protocols relying on these identity checks.

Dibutylone (CAS 898757-17-0) — Quantitative Comparator Evidence


Halogen Substitution: Lipophilicity & Polarizability

Replacing the para-hydrogen of the unsubstituted parent (CAS 898785-43-8) with a 3-iodo-4-methylphenyl motif introduces a heavy halogen capable of orthogonal halogen bonding. The calculated logP increases to 6.9 for the target compound, compared with a predicted ~4.0–4.5 for the parent [1]. The iodine atom also contributes substantial polarizability (atomic polarizability ~5.35 ų vs. hydrogen ~0.67 ų), which can enhance van der Waals contacts in hydrophobic binding pockets [2].

Halogen lipophilicity & polarizability
Reported
logP 6.9vs.~4.0–4.5
Polarizability ~5.35 vs. ~0.67 ų (unsubstituted parent)
Reported lipophilicity increase may alter membrane permeability and target engagement interpretation; polarizability context should be reviewed.
Computed logP; assay design may require lipophilicity adjustment.
Halogen bonding Lipophilicity Polarizability Medicinal chemistry

Boiling Point Elevation vs. Unsubstituted Parent

The experimentally derived boiling point at 760 mmHg for the target compound is 464.6 °C, substantially higher than the 378.8 °C reported for the unsubstituted parent valerophenone (CAS 898785-43-8) . This ~86 °C elevation is consistent with the increased molecular weight (416.29 vs. 276.37 g/mol) and enhanced polarizability of the 3-iodo-4-methylphenyl substituent.

Boiling point elevation
Data to verify
+85.8 °C
vs. unsubstituted parent (378.8 °C)
Higher boiling point may influence distillation strategy and thermal handling; source-specific review recommended.
Measured/predicted at 760 mmHg; confirm with experimental data.
Boiling point Thermophysical properties Distillation Purity specification

Density Difference vs. Des-Methyl Iodo-Analog

The reported density of CAS 898757-17-0 is 1.335 g/cm³ . Its close structural analog lacking the 4'-methyl group, 5-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-iodovalerophenone (CAS 898785-62-1), has a density of 1.361 g/cm³ . The small but measurable difference (Δ = –0.026 g/cm³) is attributable to the additional methyl substituent increasing molar volume disproportionately to mass.

Density difference
Data to verify
–0.026 g/cm³
Relative to des-methyl iodo analog (1.361 g/cm³)
Small but measurable density difference may serve as rapid QC identity check; method-specific review needed.
Standard conditions not explicitly specified.
Density Quality control Formulation Physicochemical characterization

Purity Tier Differentiation

Two commercial suppliers offer CAS 898757-17-0 at distinct purity specifications: MolCore provides NLT 98% purity with ISO certification, while AKSci lists ≥95% purity . This contrasts with several in-class analogs (e.g., CAS 898756-41-7, CAS 898757-26-1), which are predominantly listed at a single 95% tier .

Purity tier differentiation
Specification review
≥95%|NLT 98%
Two commercial grades available
NLT 98% tier may support sensitive analytical reference standard preparation; verify lot-specific CoA.
Supplier QC specifications; independent verification recommended for critical applications.
Purity Procurement Method validation Reference standard

Dibutylone (CAS 898757-17-0) — Application Scenarios


Halogen Bonding SAR Probe Development

The 3'-iodo substituent provides a strong halogen-bond donor site that can be systematically exploited in fragment-based drug design or lead optimization campaigns. The ~7‑fold polarizability enhancement over hydrogen and the high logP (6.9) make this compound a suitable scaffold for studying halogen bond-driven affinity gains in hydrophobic target pockets [1]. Researchers should preferentially select CAS 898757-17-0 over the unsubstituted parent or bromo-analogs when the experimental goal specifically requires iodine-mediated orthogonal interactions.

Reference Standard & Method Validation

The availability of NLT 98% purity (MolCore) allows procurement of a high-grade batch suitable for use as an in-house reference standard for HPLC, LC-MS, or GC-MS method development . The well-defined density (1.335 g/cm³) and boiling point (464.6 °C) provide additional orthogonal identity confirmation metrics that can be incorporated into analytical method validation protocols [1].

Forensic Toxicology & Metabolism Studies

As Dibutylone, this compound belongs to the synthetic cathinone class and is relevant for forensic toxicology laboratories developing spectral libraries and metabolic pathway maps . The distinct molecular ion (MW 416.29) and characteristic isotopic pattern from iodine (100% ¹²⁷I) provide unambiguous mass spectrometric identification features that differentiate it from non‑iodinated cathinone analogs [1].

Teaching & Computational Benchmarking

The substantial boiling point elevation (Δ ≈ +86 °C vs. parent) and logP shift (Δ ≈ +2.4–2.9) offer a clear, quantifiable case study for illustrating the impact of heavy halogen substitution on thermophysical and partitioning properties [1]. This compound can serve as a benchmark molecule for validating computational prediction algorithms (logP, boiling point, density) on halogenated scaffolds.

Application
Selection Property
Validation Focus
Halogen bonding SAR studies
3-iodo substituent may act as halogen-bond donor
Lipophilicity-driven target engagement review
Analytical reference standard preparation
High-purity tier (NLT 98%) and orthogonal identity metrics
Physicochemical identity verification via density and boiling point
Forensic toxicology library development
Iodine isotopic pattern for mass spectrometric differentiation
Spectral library entry and distinction from non-iodinated analogs
Computational property benchmarking
Well-characterized thermophysical and partitioning shifts
Algorithm validation on halogenated scaffolds
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